molecular formula C22H30O8 B052867 methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate CAS No. 125198-47-2

methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

Cat. No. B052867
M. Wt: 422.5 g/mol
InChI Key: MIKOZODALGSQPT-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been shown to have anti-inflammatory and anti-tumor properties. In agriculture, it has been studied as a potential herbicide. In materials science, it has been investigated for its potential use as a liquid crystal.

Mechanism Of Action

The exact mechanism of action of Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is not well understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Studies have shown that Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate has anti-inflammatory and anti-tumor effects. It has also been shown to have herbicidal activity. However, the compound has not been extensively studied for its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate in lab experiments is its potential as a new drug candidate. However, a limitation is the lack of extensive research on its biochemical and physiological effects.

Future Directions

Future research on Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate could focus on its potential as a new drug candidate for the treatment of inflammatory and tumor-related diseases. Additional research could also investigate its herbicidal activity and potential use in materials science. Furthermore, research could focus on the compound's biochemical and physiological effects to better understand its mechanism of action.

Synthesis Methods

The synthesis of Methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate involves a multi-step process. The starting material is 2-methoxyethanol, which is reacted with 2-chloromethyl-7-methyl-3-oxo-1H-2-benzofuran-5-carboxylate to form 2-(2-methoxyethoxy)methyl-7-methyl-3-oxo-1H-2-benzofuran-5-carboxylate. This intermediate is then reacted with 4-methylhex-4-enoic acid to yield the final product.

properties

CAS RN

125198-47-2

Product Name

methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C22H30O8/c1-14(7-9-18(23)26-4)6-8-16-20(27-5)15(2)17-12-29-22(24)19(17)21(16)30-13-28-11-10-25-3/h6H,7-13H2,1-5H3/b14-6+

InChI Key

MIKOZODALGSQPT-MKMNVTDBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)OCOCCOC

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OCOCCOC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OCOCCOC

Origin of Product

United States

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